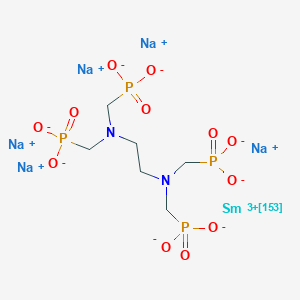
1,2-Dichloro-4-(trifluoromethoxy)benzene
Übersicht
Beschreibung
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3Cl2F3O . It has a molecular weight of 231 . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,2-Dichloro-4-(trifluoromethoxy)benzene” is 1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H . The InChI key is SXBGDKFVGXZJDU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,2-Dichloro-4-(trifluoromethoxy)benzene” is a liquid . It has a molecular weight of 231 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of 1,2-Dichloro-4-(trifluoromethoxy)benzene
Specific Scientific Field
This compound is relevant in the field of Organic Chemistry , specifically in the synthesis of fluorinated compounds .
Summary of the Application
1,2-Dichloro-4-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether. It’s used in the synthesis of other organic compounds, particularly fluorinated compounds . Fluorinated compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Methods of Application or Experimental Procedures
1,2-Dichloro-4-(trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .
Results or Outcomes Obtained
The synthesis of 1,2-Dichloro-4-(trifluoromethoxy)benzene and its use in the preparation of other fluorinated compounds contributes to the development of new pharmaceuticals and pesticides . The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .
Use in the Synthesis of Fluorinated Amides
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The sodium salt of dichlorotrifluoromethoxyacetic acid, which can be prepared from 1,2-Dichloro-4-(trifluoromethoxy)benzene, has been used in the synthesis of new fluorinated amides .
Methods of Application or Experimental Procedures
The first gram scale preparation of the reagent dichlorotrifluoromethoxyacetic acid was described in a study . This stable compound is obtained in five steps starting from the cheap diethylene glycol . The reactivity of the sodium salt of this fluorinated acid was tested and allowed the preparation of new amides .
Results or Outcomes Obtained
The preparation of new fluorinated amides using the sodium salt of dichlorotrifluoromethoxyacetic acid contributes to the development of new pharmaceuticals .
Use as a Laboratory Chemical
Specific Scientific Field
This application is relevant in the field of Laboratory Research .
Summary of the Application
1,2-Dichloro-4-(trifluoromethoxy)benzene is used as a laboratory chemical . It’s not advised for use in food, drug, pesticide or biocidal product use .
Methods of Application or Experimental Procedures
As a laboratory chemical, 1,2-Dichloro-4-(trifluoromethoxy)benzene can be used in various experimental procedures depending on the specific research context .
Results or Outcomes Obtained
The outcomes obtained from the use of 1,2-Dichloro-4-(trifluoromethoxy)benzene as a laboratory chemical can vary widely depending on the specific experiments conducted .
Use in the Synthesis of Fluorinated Anilines
Summary of the Application
1,2-Dichloro-4-(trifluoromethoxy)benzene can be used in the synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline, a nitrogen compound useful in organic synthesis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used .
Results or Outcomes Obtained
The preparation of new fluorinated anilines using 1,2-Dichloro-4-(trifluoromethoxy)benzene contributes to the development of new pharmaceuticals .
Use in the Synthesis of Trifluoromethyl Ethers
Specific Scientific Field
This application is relevant in the field of Organic Chemistry .
Summary of the Application
1,2-Dichloro-4-(trifluoromethoxy)benzene is used in the synthesis of trifluoromethyl ethers . Trifluoromethyl ethers are finding increased utility as a substituent in bioactives .
Methods of Application or Experimental Procedures
In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .
Results or Outcomes Obtained
The synthesis of trifluoromethyl ethers using 1,2-Dichloro-4-(trifluoromethoxy)benzene contributes to the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGDKFVGXZJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474138 | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(trifluoromethoxy)benzene | |
CAS RN |
151276-10-7 | |
| Record name | 1,2-Dichloro-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dichloro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)











![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
